molecular formula C6H5Cl2NO2S B1582122 2,5-Dichlorobenzenesulfonamide CAS No. 7720-45-8

2,5-Dichlorobenzenesulfonamide

Cat. No. B1582122
Key on ui cas rn: 7720-45-8
M. Wt: 226.08 g/mol
InChI Key: UMHSKUILJUFIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379769

Procedure details

A suspension of 452 g of 2,5-dichlorobenzene sulfonamide, 260 g of cyclohexylisocyanate and 10.0 g of "Dabco" (1,4-diazabicyclo[2,2,2]octane) in 2000 ml chlorobenzene was heated for one hour to reflux in a flask fitted with a water condenser and dry-ice condenser in series, a stirrer and a thermometer. Phosgene was then added into the vapor space of the flask at such a rate that the temperature of the reaction mass was maintained at 123°-125° C. due to refluxing phosgene. During 3 hours of operation a total of 260 g of phosgene was added. The dry-ice condenser was then removed and the reaction mass refluxed to drive off excess phosgene until the temperature reached 134° C. After cooling to room temperature and filtration, the solvent and cyclohexylisocyanate were recovered by distillation at 100 mm pressure. The resulting residue was then distilled at lower pressure. Obtained were 378 g (75% yield) of 2,5-dichlorobenzenesulfonylisocyanate (B.P. 105° C./0.35 mm).
Quantity
452 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
260 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:11])=[O:10].C1(N=[C:20]=[O:21])CCCCC1.N12CCN(CC1)CC2.C(Cl)(Cl)=O>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[S:9]([N:12]=[C:20]=[O:21])(=[O:10])=[O:11]

Inputs

Step One
Name
Quantity
452 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Name
Quantity
260 g
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
2000 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
260 g
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a flask
CUSTOM
Type
CUSTOM
Details
fitted with a water condenser and dry-ice condenser in series, a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 123°-125° C. due
CUSTOM
Type
CUSTOM
Details
The dry-ice condenser was then removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass refluxed
CUSTOM
Type
CUSTOM
Details
reached 134° C
FILTRATION
Type
FILTRATION
Details
filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent and cyclohexylisocyanate were recovered by distillation at 100 mm pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was then distilled at lower pressure
CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)S(=O)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 378 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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